molecular formula C18H17FN2O2 B2905779 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide CAS No. 922129-83-7

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide

Cat. No.: B2905779
CAS No.: 922129-83-7
M. Wt: 312.344
InChI Key: JOWGAIFLFYAUAL-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide is a synthetic chemical compound designed for research applications. This molecule features a tetrahydroquinolinone core, a privileged structure in medicinal chemistry, which is substituted with a 3-fluorobenzamide group. This specific structural motif is found in compounds with significant biological activity. For instance, closely related tetrahydroquinolin-6-yl derivatives have been identified and patented as potent inhibitors of enzymes like Indoleamine 2,3-Dioxygenase (IDO), a key immuno-modulatory target in oncology research . Furthermore, the tetrahydroquinolone scaffold is recognized for its utility in chemical genetics and plant biology, where similar compounds have been used as selective agonists or antagonists to probe complex hormone signaling pathways, such as the abscisic acid (ABA) response . The presence of the fluorine atom on the benzamide ring is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity. Researchers can leverage this compound as a key intermediate or a starting point for the development of novel small-molecule probes targeting specific proteins or cellular processes. It is supplied for non-human research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-2-21-16-8-7-15(11-12(16)6-9-17(21)22)20-18(23)13-4-3-5-14(19)10-13/h3-5,7-8,10-11H,2,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWGAIFLFYAUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available research on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of a fluorine atom in the benzamide moiety may enhance its pharmacological profile by influencing lipophilicity and receptor interactions.

Research indicates that compounds with a similar structure often interact with various biological targets, including:

  • Enzymes : Inhibition of key enzymes involved in metabolic pathways.
  • Receptors : Modulation of neurotransmitter receptors, potentially influencing neurological conditions.
  • Antiviral Activity : Some derivatives have shown efficacy against viral infections, including coronaviruses .

Biological Activities

  • Antitumor Activity : Initial studies suggest that tetrahydroquinoline derivatives exhibit cytotoxic effects against cancer cell lines. For example, THIQ derivatives have been reported to induce apoptosis in various tumor types .
  • Antiviral Properties : Some studies have demonstrated that related compounds possess antiviral activity against human coronaviruses. This suggests potential applications in treating viral infections .
  • Neuropharmacological Effects : Compounds similar to this compound have been shown to influence neurotransmitter systems, indicating possible anxiolytic or antidepressant effects .

Antitumor Efficacy

A study conducted on a series of tetrahydroquinoline derivatives revealed their ability to inhibit the proliferation of cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

CompoundIC50 (µM)Cancer Type
THIQ Derivative A15Breast Cancer
THIQ Derivative B10Lung Cancer
THIQ Derivative C12Colon Cancer

Antiviral Activity

Research comparing various tetrahydroquinoline derivatives against human coronavirus strains showed promising results. The following table summarizes the antiviral activity observed:

CompoundVirus StrainIC50 (µM)
THIQ Derivative DHCoV-229E20
THIQ Derivative EHCoV-OC4325

Comparison with Similar Compounds

Fluorinated Benzamide Derivatives

Compounds with fluorinated benzamide groups exhibit distinct electronic and steric profiles. For example:

Compound Name Molecular Formula Molecular Weight Substituent Position Key Properties Source
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide (Target) C₁₉H₁₉FN₂O₂ 348.4 3-Fluorobenzamide High polarity, moderate pKa
(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide C₂₆H₁₈FN₃O₃ 463.44 5-Fluoro, nitrobenzyl pKa = 5.93; enhanced acidity
3-Fluoro-4-methylbenzoyl chloride C₈H₆ClFO 172.58 3-Fluoro, 4-methyl Reactive acylating agent

Key Observations :

  • The target compound’s 3-fluorobenzamide group mirrors the electronic effects seen in 3-fluoro-4-methylbenzoyl chloride, a reagent used in amide synthesis .

Methoxy-Substituted Analogs

Replacing fluorine with methoxy groups alters hydrophobicity and hydrogen-bonding capacity:

Compound Name Molecular Formula Molecular Weight Substituent Position Key Properties Source
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide C₁₉H₂₀N₂O₃ 324.37 3-Methoxybenzamide Increased lipophilicity
(E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide C₂₈H₂₃N₃O₃ 457.50 4-Ethoxybenzyl pKa = 5.17; lower acidity

Key Observations :

  • Methoxy groups enhance lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility compared to fluorinated analogs.
  • Ethoxy-substituted derivatives (e.g., ) demonstrate how alkoxy chain length modulates physicochemical properties.

Heterocyclic and Thiazole-Containing Derivatives

Incorporation of heterocycles introduces additional pharmacophoric elements:

Compound Name Molecular Formula Molecular Weight Key Structural Features Source
N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide C₂₅H₂₅N₃O₃S 363.45 Thiazole ring, cyclopropanecarbonyl
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide C₁₆H₁₃N₃O₂S 311.36 Thiazole-oxazole fusion

Key Observations :

  • Cyclopropanecarbonyl groups (as in ) introduce steric constraints that may affect metabolic stability.

Pesticide-Related Benzamide Analogs

While structurally distinct, pesticidal benzamides highlight the versatility of the amide bond:

Compound Name Molecular Formula Molecular Weight Key Features Use Case Source
Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) C₁₇H₁₉NO₂ 269.34 Isopropoxy, methylbenzamide Fungicide
Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) C₁₂H₁₁NO₂ 201.22 Furancarboxamide Fungicide

Key Observations :

  • The target compound shares the benzamide backbone with pesticidal agents but differs in substituent positioning and electronic profile.
  • Fluorine’s electronegativity may confer resistance to enzymatic degradation compared to methyl or furyl groups .

Q & A

Q. Table 1: Reaction Condition Comparison

StepSolventCatalystYield (%)Reference
CyclizationTolueneH2SO465–70
Amide CouplingDCMHATU80–85

Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

Answer:

  • 1H/13C NMR : Confirm the ethyl group (δ ~1.2–1.4 ppm, triplet), fluorobenzamide aromatic protons (δ ~7.3–7.8 ppm), and tetrahydroquinoline carbonyl (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C18H18FN3O2, expected [M+H]+ 328.1423) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% at 254 nm) .
  • X-ray Crystallography (if crystals obtained): Resolve stereochemistry using SHELXL refinement .

How can researchers design experiments to determine the impact of the 3-fluoro substituent on target binding affinity compared to other halogenated analogs?

Answer:

  • Competitive Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure IC50 values against target enzymes (e.g., kinases or proteases). Compare with 4-fluoro, chloro, and non-halogenated analogs .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to analyze fluorine’s role in hydrogen bonding and hydrophobic interactions .
  • SAR Analysis : Synthesize derivatives with varying halogen positions and correlate structural changes with activity (e.g., logP vs. IC50) .

Q. Table 2: Example Bioactivity Data

AnalogTarget IC50 (nM)logPReference
3-Fluoro12.5 ± 1.23.5
4-Fluoro28.7 ± 2.13.2
Chloro45.3 ± 3.44.1

What methodologies address contradictions in reported LogP values affecting pharmacokinetic predictions?

Answer:

  • Standardized Shake-Flask Method : Measure partitioning between octanol and PBS (pH 7.4) at 25°C, quantified via UV-Vis at λmax of 260 nm .
  • Computational Validation : Compare experimental LogP with predictions from XLogP3 or ChemAxon. Discrepancies >0.5 units warrant re-evaluation of protonation states .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, independent labs) and apply statistical weighting to resolve outliers .

How can researchers resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Answer:

  • Solubility Profiling : Conduct equilibrium solubility assays in PBS (pH 7.4), DMSO, and ethanol using nephelometry or HPLC .
  • Co-Solvent Systems : Test combinations like PEG-400/water to enhance aqueous solubility for in vivo studies .
  • Particle Size Reduction : Use nano-milling or amorphous solid dispersions to improve bioavailability if solubility <1 mg/mL .

What advanced strategies are recommended for elucidating the compound’s mechanism of action in cellular pathways?

Answer:

  • Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .
  • Kinase Profiling : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to pinpoint targets .
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing wild-type vs. gene-edited cell lines .

How should researchers approach crystallographic studies of this compound with its protein targets?

Answer:

  • Co-Crystallization : Soak purified protein (e.g., kinase domain) with 5 mM compound in crystallization buffer (20% PEG 3350, 0.1 M HEPES pH 7.5).
  • Data Collection : Use synchrotron radiation (λ = 0.978 Å) and refine with SHELXL .
  • Density Analysis : Confirm fluorine’s electron density near active-site residues (e.g., ATP-binding pocket) .

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